molecular formula C21H38ClN2O8PS B15352387 Clindamycin 2-Phosphate-3-acetate

Clindamycin 2-Phosphate-3-acetate

Cat. No.: B15352387
M. Wt: 545.0 g/mol
InChI Key: QLMMQVYBJLZOQS-LESQPUHISA-N
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Description

Clindamycin 2-Phosphate-3-acetate is a derivative of clindamycin, a lincosamide antibiotic used to treat bacterial infections. This compound is known for its enhanced water solubility and improved pharmacokinetic properties compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 2-Phosphate-3-acetate involves the chemical modification of clindamycin through esterification reactions. The process typically includes the reaction of clindamycin with phosphoric acid and acetic anhydride under controlled conditions to form the phosphate and acetate esters.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with precise temperature and pH control to ensure the formation of the desired esters. The process involves the use of catalysts and solvents to facilitate the esterification reactions and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Clindamycin 2-Phosphate-3-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

  • Hydrolysis: Water or dilute acids are used to hydrolyze the ester groups, converting them back to clindamycin.

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups.

Major Products Formed:

  • Hydrolysis: Clindamycin and phosphoric acid/acetic acid.

  • Oxidation: Various oxidized derivatives of clindamycin.

  • Reduction: Reduced forms of clindamycin.

Scientific Research Applications

Clindamycin 2-Phosphate-3-acetate has several scientific research applications across various fields:

  • Chemistry: Used as a model compound to study esterification reactions and the stability of phosphate and acetate esters.

  • Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.

  • Medicine: Employed in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and resistant strains.

  • Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other therapeutic agents.

Mechanism of Action

Clindamycin 2-Phosphate-3-acetate exerts its antibacterial effects by inhibiting bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains. This mechanism disrupts bacterial growth and leads to cell death.

Molecular Targets and Pathways:

  • 50S Ribosomal Subunit: The primary target of clindamycin and its derivatives.

  • Peptide Chain Elongation: The pathway disrupted by the binding of clindamycin to the ribosome.

Comparison with Similar Compounds

  • Clindamycin Hydrochloride

  • Clindamycin Nicotinamide

  • Clindamycin Phosphate

Properties

Molecular Formula

C21H38ClN2O8PS

Molecular Weight

545.0 g/mol

IUPAC Name

[(1S,2S,3R,5S,6R)-3-[(1S,2S)-2-chloro-1-[[(2S,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-hydroxy-5-methylsulfanyl-6-phosphonooxycyclohexyl] acetate

InChI

InChI=1S/C21H38ClN2O8PS/c1-6-7-13-8-15(24(4)10-13)21(27)23-17(11(2)22)14-9-16(34-5)19(32-33(28,29)30)20(18(14)26)31-12(3)25/h11,13-20,26H,6-10H2,1-5H3,(H,23,27)(H2,28,29,30)/t11-,13-,14+,15-,16-,17+,18-,19-,20-/m0/s1

InChI Key

QLMMQVYBJLZOQS-LESQPUHISA-N

Isomeric SMILES

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@H]2C[C@@H]([C@@H]([C@H]([C@H]2O)OC(=O)C)OP(=O)(O)O)SC)[C@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2CC(C(C(C2O)OC(=O)C)OP(=O)(O)O)SC)C(C)Cl

Origin of Product

United States

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